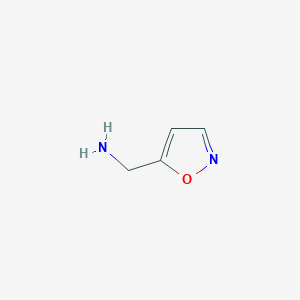Isoxazol-5-ylmethanamine
CAS No.: 401647-18-5
Cat. No.: VC2382680
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 401647-18-5 |
|---|---|
| Molecular Formula | C4H6N2O |
| Molecular Weight | 98.1 g/mol |
| IUPAC Name | 1,2-oxazol-5-ylmethanamine |
| Standard InChI | InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2 |
| Standard InChI Key | OYNWFDBANWIYDA-UHFFFAOYSA-N |
| SMILES | C1=C(ON=C1)CN |
| Canonical SMILES | C1=C(ON=C1)CN |
Introduction
Chemical Properties and Structure
Basic Information
Isoxazol-5-ylmethanamine has the molecular formula C₄H₆N₂O, derived from the parent compound information in the search results . The hydrochloride salt of Isoxazol-5-ylmethanamine (C₄H₇ClN₂O) has a molecular weight of 134.56 g/mol, which suggests the free base would have a molecular weight of approximately 98.10 g/mol (subtracting the weight of HCl) .
Physical Properties
While the search results don't provide specific physical properties for Isoxazol-5-ylmethanamine, we can extrapolate some likely characteristics based on related compounds. The structure consists of an aromatic isoxazole ring with a basic aminomethyl group.
Looking at related compounds such as isoxazol-5-amine (14678-05-8), we can see that it has the following properties:
Table 1. Comparative Physical Properties of Isoxazole Derivatives
Chemical Structure
Isoxazol-5-ylmethanamine consists of an isoxazole ring with a methanamine group attached at the 5-position. The isoxazole ring contains adjacent oxygen and nitrogen atoms at positions 1 and 2, respectively, with the methanamine (CH₂NH₂) substituent providing a basic functional group .
The structure can be represented as follows in SMILES notation: C1=C(ON=C1)CN
Chemical Reactivity
Based on its structure, Isoxazol-5-ylmethanamine would exhibit several key chemical properties:
-
The amine group would be basic and nucleophilic, making it reactive toward electrophiles.
-
The isoxazole ring is aromatic and would participate in typical aromatic substitution reactions.
-
The compound would likely form salts with acids, as evidenced by the existence of its hydrochloride salt .
Synthesis Methods
Related Synthesis Examples
Search result describes the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines using [3+2] cycloadditions, which employs a commercial bleaching agent containing approximately 4% NaOCl as a practical reagent for generating nitrile oxide . This approach might be adaptable for synthesizing other isoxazole derivatives.
Additionally, search result mentions green and clean synthesis methods for isoxazol-5-ones using sodium chloride (NaCl) as a profitable, green, and low-cost catalyst . These methodologies might inspire more environmentally friendly approaches to synthesizing Isoxazol-5-ylmethanamine.
Related Compounds and Derivatives
Isoxazole Family
Isoxazol-5-ylmethanamine belongs to the broader isoxazole family, which includes numerous derivatives with varying substituents. Related compounds found in the search results include:
-
Isoxazol-5-amine (14678-05-8) - A simpler derivative without the methylene bridge
-
Isoxazole, 5-methyl- (5765-44-6) - Contains a methyl group instead of a methanamine group at the 5-position
-
5-Isoxazol-5-yl-2′-deoxyuridines - More complex nucleoside derivatives incorporating an isoxazole moiety
-
4-Arylideneisoxazol-5-ones - Contains a carbonyl group and an additional substituent
Compound Comparisons
Table 2. Structural Comparison of Isoxazole Derivatives
| Compound | Key Structural Features | Functional Groups |
|---|---|---|
| Isoxazol-5-ylmethanamine | Isoxazole ring with methanamine at C5 | Amine (basic) |
| Isoxazol-5-amine | Isoxazole ring with amine directly at C5 | Amine (basic) |
| Isoxazole, 5-methyl- | Isoxazole ring with methyl at C5 | Alkyl (neutral) |
| 5-Isoxazol-5-yl-2′-deoxyuridines | Nucleoside with isoxazole substituent | Multiple functional groups |
Salt Forms
The hydrochloride salt of Isoxazol-5-ylmethanamine (Isoxazol-5-ylmethanamine hydrochloride) is specifically mentioned in search result . This salt form (C₄H₇ClN₂O) would likely have different solubility properties compared to the free base, typically being more water-soluble but less soluble in organic solvents .
Applications and Research Findings
Chemical Building Block
Given its structure with both an aromatic isoxazole ring and a reactive amine group, Isoxazol-5-ylmethanamine could serve as a valuable building block in organic synthesis. The amine functionality could participate in various reactions including:
-
Amide bond formation
-
Reductive amination
-
Nucleophilic substitution reactions
-
Formation of Schiff bases
These reactions could allow for the incorporation of the isoxazole moiety into larger molecular frameworks with potential biological activities.
Pharmacological Properties
Structure-Activity Relationships
Search result provides some structure-activity relationship insights for related compounds, noting that "nucleoside analogues presenting bulky R′′ groups possessed anti-herpes activity" . This suggests that the specific substitution patterns on the isoxazole ring significantly influence biological activity.
If similar principles apply to Isoxazol-5-ylmethanamine, the methanamine group at the 5-position might confer specific biological properties, particularly when incorporated into larger structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume